molecular formula C12H16ClN B6256944 2-chloro-4-cyclohexylaniline CAS No. 860585-79-1

2-chloro-4-cyclohexylaniline

Cat. No.: B6256944
CAS No.: 860585-79-1
M. Wt: 209.71 g/mol
InChI Key: IKCSQPICSCUVTM-UHFFFAOYSA-N
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Description

2-chloro-4-cyclohexylaniline is an organic compound with the molecular formula C12H16ClN. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a cyclohexyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclohexylaniline can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 50-60°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-chloro-4-nitroaniline in the presence of a palladium catalyst. This process is carried out under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyclohexylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-chloro-4-cyclohexylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-chloro-4-cyclohexylaniline is unique due to the presence of both a chlorine atom and a cyclohexyl group on the aniline ring. This unique structure imparts specific chemical and physical properties, making it suitable for particular applications that other similar compounds may not be able to achieve. For example, the cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.

Properties

CAS No.

860585-79-1

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-chloro-4-cyclohexylaniline

InChI

InChI=1S/C12H16ClN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2

InChI Key

IKCSQPICSCUVTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)N)Cl

Purity

95

Origin of Product

United States

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